(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate
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Overview
Description
The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzofuran core, a phenylpropylidene group, and a bromobenzenesulfonate moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the phenylpropylidene group, and the attachment of the bromobenzenesulfonate moiety. Common synthetic routes may include:
Formation of Benzofuran Core: This step often involves cyclization reactions starting from suitable precursors such as phenols and aldehydes.
Introduction of Phenylpropylidene Group: This can be achieved through aldol condensation or Wittig reactions, where the phenylpropylidene group is introduced to the benzofuran core.
Attachment of Bromobenzenesulfonate Moiety: This step typically involves sulfonation reactions using reagents like bromobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropylidene group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: The bromobenzenesulfonate moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenylpropylidene group.
Reduction: Alcohol derivatives of the benzofuran core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its complex structure. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen Peroxide Formation during Ozonation of Olefins and Phenol
Uniqueness
The uniqueness of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate lies in its combination of a benzofuran core with a phenylpropylidene group and a bromobenzenesulfonate moiety. This structure provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H15BrO5S |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C23H15BrO5S/c24-17-9-12-19(13-10-17)30(26,27)29-18-11-14-20-22(15-18)28-21(23(20)25)8-4-7-16-5-2-1-3-6-16/h1-15H/b7-4+,21-8- |
InChI Key |
KUKGSMVFSRCQOI-KACMKLLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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